Dbco-nhs

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

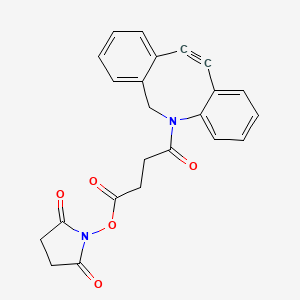

DBCO-NHS ester is commonly used in bioconjugation . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .

Synthesis Analysis

The synthesis of DBCO involves a non-site-directed antibody conjugation technique using copper-free click chemistry . This compound esters are dissolved in anhydrous DMSO, adjusted to 10 mM, and added to the antibody solution in varying molar excesses (from 1:1 to 1:25). The reaction is kept at room temperature for 45–60 minutes .Molecular Structure Analysis

This compound has a chemical formula of C23H18N2O5 . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .Chemical Reactions Analysis

This compound ester reacts with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic pH to form covalent bonds . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .Physical And Chemical Properties Analysis

This compound has a molecular weight of 402.410 and an elemental analysis of C, 68.65; H, 4.51; N, 6.96; O, 19.88 .In Vivo

Dbco-nhs has been used in a variety of in vivo studies to investigate the biological activity of this compound. For example, it has been used to study this compound-mediated cell proliferation and apoptosis in various cell lines. It has also been used to investigate the role of this compound in the development of various diseases, such as cancer and diabetes.

In Vitro

Dbco-nhs has been used in a variety of in vitro studies to investigate the biochemical and physiological effects of this compound. For example, it has been used to study the effects of this compound on DNA synthesis, enzyme kinetics, and protein-protein interactions. It has also been used to investigate the role of this compound in various metabolic pathways, such as the synthesis of purines and pyrimidines.

Mécanisme D'action

- The primary targets for DBCO-NHS are amino groups (such as lysine residues) on peptides or proteins. These amino groups play a crucial role in forming stable linkages with this compound .

- This reaction occurs through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition (SPAAC) .

Target of Action

Mode of Action

Biochemical Pathways

Activité Biologique

Dbco-nhs has been shown to have a variety of biological activities, including the inhibition of this compound-mediated cell proliferation and apoptosis, the inhibition of DNA synthesis, and the inhibition of enzyme kinetics. It has also been shown to have anti-inflammatory and anti-cancer activity.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the synthesis of purines and pyrimidines, as well as the activity of various enzymes involved in metabolic pathways. It has also been shown to have anti-inflammatory and anti-cancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using dbco-nhs in laboratory experiments is that it is a reversible inhibitor of this compound, meaning that it can be used to study the effects of this compound inhibition without permanently inactivating the enzyme. However, this compound has a relatively short half-life, meaning that it must be used quickly after synthesis.

Orientations Futures

For dbco-nhs research include the development of new and improved inhibitors of this compound, the exploration of the role of this compound in various diseases and disorders, and the development of new methods for studying this compound-mediated processes. Additionally, this compound could be used to develop novel therapeutic strategies for the treatment of various diseases and disorders.

Méthodes De Synthèse

Dbco-nhs is synthesized using a two-step process. First, a solution of 2-aminobenzamide and 2-bromoethanol is reacted with ethylenediamine to form the intermediate product 2-amino-3-bromo-5-ethyl-benzamide. This intermediate is then reacted with 4-chloro-3-nitrobenzoyl chloride to produce the final product, this compound.

Applications De Recherche Scientifique

Conjugaison d'anticorps site-spécifique

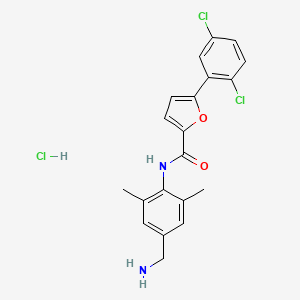

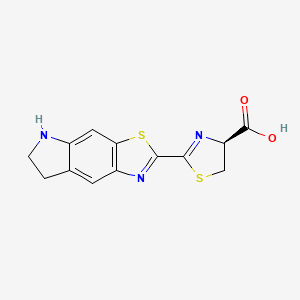

DBCO-NHS est utilisé pour la conjugaison site-spécifique des anticorps sur les surfaces vésiculaires {svg_1}. Cette application est cruciale pour les systèmes de délivrance ciblée de médicaments, où la fixation précise des anticorps garantit que les médicaments sont délivrés à l'emplacement souhaité dans l'organisme. L'utilisation de this compound permet une stratégie de fonctionnalisation bio-orthogonale, compatible avec les conditions physiologiques et qui n'interfère pas avec les sites de liaison à l'antigène des anticorps {svg_2}.

Ingénierie tissulaire de la moelle épinière

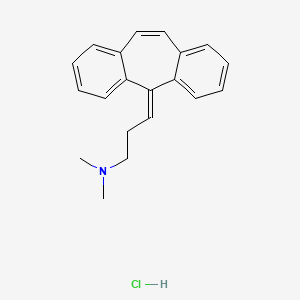

Dans le domaine de l'ingénierie tissulaire, en particulier pour les lésions de la moelle épinière, this compound a été utilisé pour faciliter les interactions covalentes entre les biomatériaux et les cellules {svg_3}. Cette stratégie améliore l'adhésion cellulaire, l'étalement et la différenciation, qui sont essentiels pour favoriser la régénération neuronale après une lésion de la moelle épinière. L'approche de conjugaison covalente utilisant des matériaux modifiés par this compound montre un grand potentiel pour les applications de régénération tissulaire {svg_4}.

Modification et étiquetage des biomolécules

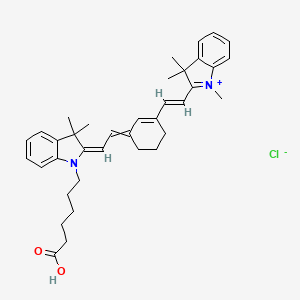

This compound est utilisé pour la modification et l'étiquetage des biomolécules telles que les anticorps et la streptavidine {svg_5}. En introduisant des groupes DBCO sur leurs surfaces, ces biomolécules peuvent être ensuite conjuguées avec d'autres entités, telles que des colorants fluorescents ou des médicaments, permettant leur détection et leur suivi dans les systèmes biologiques {svg_6}.

Conjugaison à des nanoparticules

Le réactif est également utilisé pour conjuguer des antigènes peptidiques à la surface de nanoparticules telles que les nanoparticules d'acide poly(lactique-co-glycolique) (PLGA) {svg_7}. Cette application est importante pour le développement de vaccins, où la présentation d'antigènes sur des nanoparticules peut améliorer la réponse immunitaire {svg_8}.

Synthèse de matériaux sensibles aux stimuli

Dans la synthèse de matériaux sensibles aux stimuli, this compound joue un rôle dans la modification covalente de cadres métallo-organiques de taille nanométrique (NMOF) avec des acides nucléiques {svg_9}. Cela permet la création de NMOF contrôlés par l'ADN qui peuvent répondre à des stimuli spécifiques, ouvrant des possibilités pour la libération contrôlée de médicaments et d'autres applications sensibles {svg_10}.

Alkyne-azide cycloaddition bio-orthogonale à promotion de contrainte (SPAAC)

This compound est un composant clé des réactions SPAAC, qui sont un sous-ensemble de réactions de chimie cliquable qui se déroulent sans avoir besoin d'un catalyseur au cuivre {svg_11}. Cela rend SPAAC particulièrement attrayant pour une utilisation dans les organismes vivants, où le cuivre peut être toxique. Les applications de SPAAC incluent l'étiquetage des composants cellulaires et la synthèse d'assemblages biomoléculaires complexes {svg_12}.

Safety and Hazards

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5/c26-20(13-14-23(29)30-25-21(27)11-12-22(25)28)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEBOJWFQSQZKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the role of DBCO-NHS in the development of the siRNA delivery system described in the research papers? [, ]

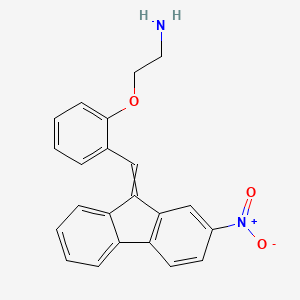

A1: this compound acts as a linker molecule, facilitating the conjugation of two key components:

- Designed Ankyrin Repeat Proteins (DARPins): Specifically, engineered DARPins (Aha-Ec1 and Aha-Ec4) designed to selectively bind to the tumor-associated antigen EpCAM. [, ]

- PAMAM Dendrimers: These highly branched polymers serve as carriers for the siRNA due to their ability to complex with negatively charged siRNA molecules. [, ]

- DBCO: Reacts with azide groups through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry reaction. [, ]

- NHS ester: Reacts with primary amines, such as those found on the surface of PAMAM dendrimers. [, ]

Q2: How was the successful conjugation of the components using this compound confirmed in the research? [, ]

A2: Researchers employed gel electrophoresis to verify the successful conjugation of the DARPins to the PAMAM dendrimers using this compound. [, ] This technique separates molecules based on their size and charge. The appearance of distinct bands corresponding to the expected sizes of the protein-dendrimer conjugates, different from the unconjugated components, confirmed the success of the conjugation reaction. [, ] Further analysis and purification were performed using FPLC (Fast Protein Liquid Chromatography), specifically an AKTA system, to isolate the desired conjugates from any unreacted components. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)